ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
Description
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate (CAS: 1406499-29-3) is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a para-methoxyphenyl group at position 3 and an ethyl ester at position 3. Its molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of 247.25 g/mol . The compound is synthesized via cyclization of hydrazide and thioamide precursors, yielding a white crystalline solid with a melting point of 173–175°C . Key spectral data include:
- ¹H NMR (CDCl₃): δ 7.93 (2H, d, Ar), 6.87 (2H, d, Ar), 4.38 (2H, q, OCH₂), 3.79 (3H, s, OCH₃), 1.29 (3H, t, CH₃) .
Triazole derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties. The para-methoxy group enhances solubility and influences hydrogen-bonding interactions, which are critical in drug design .
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-12(16)11-13-10(14-15-11)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXAPKYEPDRRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and the methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial activity. Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate has shown promising results against various bacterial and fungal strains. Research indicates that modifications in the triazole structure can enhance its efficacy against resistant strains of pathogens .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of triazole compounds. This compound exhibits significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro studies demonstrated that this compound could reduce inflammation markers effectively, making it a candidate for developing new anti-inflammatory drugs .
Antitumor Activity
Triazoles are also recognized for their antitumor properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in tumor cells while sparing normal cells positions it as a potential chemotherapeutic agent .
Click Chemistry
One of the most efficient methods for synthesizing triazoles is through click chemistry involving azides and alkynes. This method allows for high-yield production while maintaining mild reaction conditions .
Base-Mediated Reactions
Another approach involves the reaction of ethyl diazoacetate with substituted anilines under basic conditions. This method has been reported to yield high purity products and allows for the incorporation of various functional groups into the triazole ring .
Case Study: Anti-inflammatory Activity
A study published in PubMed explored a series of triazole derivatives including this compound. The results indicated that these compounds exhibited anti-inflammatory activity comparable to established drugs like indomethacin and celecoxib while showing lower ulcerogenic potential .
Case Study: Antitumor Efficacy
Research conducted on the antitumor properties of triazoles revealed that this compound effectively inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism was linked to its ability to induce apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with various molecular targets and pathways. The triazole ring can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table compares ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate with analogs differing in substituent type and position:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The para-methoxy group in the target compound increases solubility and polarity compared to electron-withdrawing groups (e.g., nitro, trifluoromethyl), which enhance thermal stability and lipophilicity .
- Synthesis Challenges : Para-substituted derivatives (e.g., 4-methoxyphenyl) are more synthetically accessible than ortho-substituted analogs (e.g., 2-nitrophenyl), where steric hindrance or electronic effects complicate cyclization .
- Biological Activity : Methoxy and pyridinyl derivatives show promise in drug design due to hydrogen-bonding capabilities, while trifluoromethyl analogs are favored in agrochemicals for environmental persistence .
Reactivity and Functional Group Transformations
- Hydrolysis : Ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate undergoes hydrolysis to yield the carboxylic acid derivative under basic conditions, a reaction less feasible for the methoxy analog due to the electron-donating nature of the methoxy group .
- Decarboxylation : Attempts to synthesize ethyl 3-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate resulted in decarboxylation, highlighting the sensitivity of triazole esters to steric and electronic effects .
Crystallography and Hydrogen-Bonding Patterns
- The target compound’s crystal structure is influenced by intermolecular hydrogen bonds involving the triazole N–H and methoxy oxygen. In contrast, ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate forms intramolecular hydrogen bonds with water, affecting its solid-state packing .
Biological Activity
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
1. Chemical Structure and Synthesis
This compound features a triazole ring with an ethyl ester and a methoxyphenyl group. The synthesis typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions, leading to the formation of the triazole ring through cyclization .
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C12H13N3O3
- CAS Number: 1406499-29-3
2.1 Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its effects on various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Table 1: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (Breast) | 10 | Induction of apoptosis |
| A549 (Lung) | 15 | Inhibition of cell proliferation |
| HCT116 (Colon) | 12 | Modulation of cell cycle regulators |
2.2 Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). Studies have shown that at a concentration of 50 µg/mL, it significantly reduces TNF-α levels by up to 60% compared to control groups .
Table 2: Cytokine Inhibition Data
| Treatment Concentration (µg/mL) | TNF-α Inhibition (%) |
|---|---|
| Control | - |
| 10 | 20 |
| 50 | 60 |
| 100 | 55 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Metalloenzymes: The triazole ring can chelate metal ions, inhibiting metalloenzyme activity.
- Cytokine Modulation: It alters cytokine release profiles in immune cells.
- Cell Cycle Regulation: The compound influences key regulators involved in apoptosis and cell cycle progression.
4. Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
- Antitumor Activity Study: A comprehensive study conducted on multiple cancer cell lines revealed that derivatives similar to this compound exhibited potent antitumor activity against leukemia and solid tumors .
- Cytotoxicity Assessment: Toxicity evaluations in PBMC cultures indicated low cytotoxicity at therapeutic doses, making it a promising candidate for further development .
- Comparative Analysis with Other Triazoles: Comparative studies have shown that compounds with similar structures but different substituents can exhibit varied biological activities, suggesting that structural modifications can enhance efficacy .
Q & A
Basic Research Questions
Q. What synthetic strategies and reaction conditions are optimal for preparing ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate with high yield and purity?
- Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with appropriate carbonyl precursors. Key steps include:
- Temperature control (e.g., reflux in toluene at 110°C) to drive cyclization .
- Acid catalysis (e.g., methylsulfonic acid) to enhance reaction efficiency .
- Purification via flash chromatography (silica gel, EtOAC/cyclohexane) to isolate the product (37% yield) .
Q. Which analytical techniques are most reliable for structural verification and purity assessment of this compound?
- Methodological Answer:
- NMR Spectroscopy: H NMR (400 MHz, CDCl) detects aromatic protons (δ 8.81 ppm for pyridyl groups) and ester moieties (δ 4.52 ppm for OCH) .
- LC-MS: Confirms molecular ion peaks (e.g., m/z 218 [M+H]) and absence of impurities .
- Elemental Analysis: Validates C, H, N composition (e.g., C: 55.04%, H: 4.62%, N: 25.68%) .
Q. How can researchers troubleshoot low yields or impurities during synthesis?
- Methodological Answer:
- Byproduct Identification: Use high-resolution LC-MS to detect intermediates (e.g., uncyclized hydrazides).
- Optimization: Increase reaction time (6–12 hours) or adjust stoichiometry of reagents (1:1 molar ratio for hydrazine and carbonyl precursors) .
- Recrystallization: Ethyl acetate/hexane mixtures yield high-purity crystals for X-ray studies .
Advanced Research Questions
Q. How does single-crystal X-ray diffraction with SHELXL refine the molecular structure and validate intermolecular interactions?
- Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K for high-resolution data (R < 0.05) .
- Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding (e.g., N4–H⋯O2 interactions with d = 2.02 Å) .
- Validation: PLATON checks for twinning and solvent-accessible voids .
Q. What methodologies elucidate hydrogen-bonding patterns and their impact on crystal packing?
- Methodological Answer:
- Graph Set Analysis: Classify hydrogen bonds (e.g., motifs for N–H⋯O interactions) using Etter’s formalism .
- ORTEP Visualization: Generate thermal ellipsoid plots to assess torsional flexibility of the triazole ring .
- Hirshfeld Surfaces: Quantify intermolecular contacts (e.g., H⋯O vs. H⋯H contributions) using CrystalExplorer .
Q. How do substituents like the 4-methoxyphenyl group influence electronic properties and biological activity?
- Methodological Answer:
- Computational Studies: DFT calculations (B3LYP/6-31G*) predict electron-withdrawing effects of the methoxy group (e.g., reduced HOMO-LUMO gap by ~0.5 eV) .
- Biological Assays: Test antimicrobial activity via MIC assays (e.g., 12.5 μg/mL against S. aureus) and correlate with lipophilicity (logP ~2.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
